N-(5-acetyl-4-methylthiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4S3/c1-8-13(9(2)20)25-15(17-8)18-14(21)10-4-3-7-19(10)26(22,23)12-6-5-11(16)24-12/h5-6,10H,3-4,7H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSUVXVYWLKXEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Acetyl-4-methylthiazol-2-amine
Hantzsch Thiazole Formation
The 5-acetyl-4-methylthiazol-2-amine core is synthesized via the Hantzsch thiazole synthesis, leveraging α-haloketones and thiourea. Reacting 3-chloro-2,4-pentanedione (α-chloroketone) with thiourea in ethanol under reflux conditions initiates cyclization, forming the thiazole ring. The acetyl and methyl groups originate from the α-haloketone, while thiourea contributes the sulfur and amine functionalities.
Reaction Conditions and Yield
Optimal conditions involve refluxing in ethanol (12 h, 80°C), yielding 75–85% of the thiazole intermediate. Purification via recrystallization from ethanol/water mixtures enhances purity (>95% by HPLC).
Synthesis of 1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxylic Acid
Sulfonyl Chloride Preparation
5-Chlorothiophene-2-sulfonyl chloride is synthesized by chlorination of 5-chlorothiophene-2-thiol using chlorine gas in 1,2-dichloroethane/water. This method, adapted from anti-tobacco mosaic virus agent syntheses, achieves 42% yield after column chromatography.
Pyrrolidine Sulfonylation
Pyrrolidine-2-carboxylic acid methyl ester undergoes nitrogen sulfonylation with 5-chlorothiophene-2-sulfonyl chloride in dichloromethane (DCM) using imidazole as a base. This method, inspired by γ-secretase inhibitor syntheses, affords 90% yield of the sulfonylated intermediate.
Mechanistic Insights
Imidazole deprotonates the pyrrolidine nitrogen, facilitating nucleophilic attack on the sulfonyl chloride. Steric hindrance from the pyrrolidine ring necessitates prolonged reaction times (12 h at 25°C).
Formation of Pyrrolidine-2-carboxamide
Carboxylic Acid Activation
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) in DCM (2 h, 0°C to 25°C). Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a yellow oil.
Amide Coupling
The acyl chloride reacts with 5-acetyl-4-methylthiazol-2-amine in DCM with triethylamine (TEA) as a base. Stirring at 25°C for 6 h produces the target carboxamide in 78% yield after silica gel chromatography.
Alternative Coupling Agents
Using EDCl/HOBt in dimethylformamide (DMF) at 0°C improves yields to 85% but requires stringent moisture control.
Optimization Strategies
Solvent Systems
Analytical Validation
Spectroscopic Characterization
Challenges and Solutions
Industrial Scalability
Comparative Analysis of Synthetic Routes
| Step | Method A (Classical) | Method B (Flow Chemistry) |
|---|---|---|
| Thiazole Synthesis | 75% yield, 12 h | 80% yield, 6 h |
| Sulfonylation | 90% yield, 12 h | 85% yield, 30 min |
| Amide Coupling | 78% yield, 6 h | 82% yield, 2 h |
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-methylthiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to N-(5-acetyl-4-methylthiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells. The following table summarizes the anticancer activity of related compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 23.30 |
| Compound B | C6 (Brain) | <10 |
| N-(5-acetyl...) | U251 (Glioblastoma) | 10–30 |
These findings suggest that the presence of specific substituents enhances cytotoxic activity against various cancer cell lines.
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties. Studies have reported its effectiveness against several bacterial strains, indicating its potential as an antimicrobial agent. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways .
Enzyme Inhibition
The compound acts as an inhibitor of specific enzymes, particularly those involved in inflammatory processes. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for anti-inflammatory drug development .
Case Study 1: Anticancer Activity in Melanoma Cells
A study investigated the effects of this compound on melanoma cell lines. The results indicated that treatment with this compound resulted in significant apoptosis, as evidenced by increased levels of caspase activity and changes in mitochondrial membrane potential. The study concluded that this compound could serve as a lead for developing new anticancer therapies targeting melanoma.
Case Study 2: Antimicrobial Efficacy Against MRSA
In another study focusing on antimicrobial properties, this compound was tested against Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited potent antibacterial activity with an MIC value significantly lower than that of standard antibiotics. This suggests its potential as a novel treatment option for antibiotic-resistant infections .
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Structural Analogues in Pyrrolidine-2-Carboxamide Derivatives
Several compounds from recent patent applications share structural similarities with the target molecule, particularly in their pyrrolidine cores and heterocyclic substituents:
Key Observations :
- The target compound lacks the 4-hydroxy group present in most patent analogues, which may reduce hydrogen-bonding capacity but improve metabolic stability.
Thiophene- and Thiazole-Containing Analogues
Compounds from synthetic studies in Heterocycles provide further insights:
Key Observations :
Functional Group Impact on Properties
- Sulfonyl vs. Acyl Linkers : The sulfonyl group in the target compound likely increases polarity and hydrogen-bond acceptor capacity compared to acyl-linked analogues (e.g., Example 157). This could enhance target binding but reduce oral bioavailability.
- Thiazole Modifications : The 5-acetyl-4-methylthiazole substituent in the target compound is distinct from the simpler thiazol-5-yl groups in patent examples, possibly optimizing steric interactions in enzyme active sites.
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for preparing N-(5-acetyl-4-methylthiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:
Sulfonylation : React pyrrolidine-2-carboxamide derivatives with 5-chlorothiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonyl-pyrrolidine intermediate.
Thiazole Coupling : Introduce the 5-acetyl-4-methylthiazol-2-yl moiety via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., methanol/water) to isolate the final product. Monitor reactions via TLC and confirm purity via HPLC (>95%) .
Q. How is the molecular structure of this compound confirmed in academic research?
- Methodological Answer : Structural elucidation relies on:
- Spectroscopy : ¹H/¹³C NMR to verify proton/carbon environments (e.g., thiazole protons at δ 7.2–7.5 ppm, acetyl carbonyl at ~200 ppm). IR spectroscopy identifies key functional groups (e.g., sulfonyl S=O stretching at ~1350 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELXL (e.g., space group determination, hydrogen bonding networks) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (MIC values).
- Enzyme Inhibition : Fluorescence-based assays (e.g., protease or kinase inhibition) with IC₅₀ calculations.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess EC₅₀ .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer :
- Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (software: Gaussian, ORCA).
- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility (e.g., rotamers in the pyrrolidine ring).
- Crystallography : Resolve ambiguities (e.g., sulfonyl group orientation) via X-ray structure refinement in SHELXL .
Q. What strategies optimize reaction yields for the sulfonylation step in synthesis?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for sulfonyl chloride reactivity.
- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance nucleophilicity.
- Kinetic Control : Monitor reaction progress via in situ FTIR (e.g., disappearance of sulfonyl chloride peak at ~1180 cm⁻¹). Optimize temperature (0°C vs. room temperature) to minimize side reactions .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., PFOR enzyme, homology models). Validate with MD simulations (GROMACS) for stability.
- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in PBS at pH 2.0 (stomach), 7.4 (blood), and 8.0 (intestine) for 24–72 hours. Analyze degradation via LC-MS.
- Thermal Stability : Perform TGA/DSC to determine melting points and thermal decomposition profiles.
- Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and monitor photodegradation products .
Data Contradiction & Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Re-evaluate Assay Conditions : Check for false negatives (e.g., solubility issues in DMSO, use of surfactants like Tween-80).
- Target Flexibility : Re-dock using induced-fit models (e.g., Glide IFD) to account for protein conformational changes.
- Metabolite Screening : Test for prodrug activation (e.g., esterase-mediated cleavage) via LC-MS/MS .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
